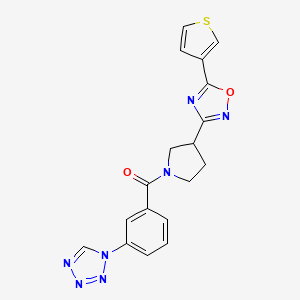

(3-(1H-tetrazol-1-yl)phenyl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Description

The compound "(3-(1H-tetrazol-1-yl)phenyl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone" is a structurally complex molecule featuring a methanone core linked to tetrazole, oxadiazole, and thiophene moieties. These heterocyclic groups are frequently employed in medicinal chemistry due to their bioisosteric properties, metabolic stability, and ability to engage in diverse molecular interactions . Tetrazoles, for instance, serve as carboxylic acid surrogates, enhancing oral bioavailability, while 1,2,4-oxadiazoles contribute to electron-deficient aromatic systems that improve target binding. Thiophene rings, with their sulfur-containing heteroaromatic structure, are known to modulate electronic and hydrophobic interactions in drug-receptor complexes. Current research trends emphasize the synthesis and bioactivity evaluation of such hybrid molecules, particularly in oncology and infectious diseases, as highlighted in recent multidisciplinary studies .

Properties

IUPAC Name |

[3-(tetrazol-1-yl)phenyl]-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N7O2S/c26-18(12-2-1-3-15(8-12)25-11-19-22-23-25)24-6-4-13(9-24)16-20-17(27-21-16)14-5-7-28-10-14/h1-3,5,7-8,10-11,13H,4,6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMEBKFYDUFGNBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)C4=CC(=CC=C4)N5C=NN=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesizing (3-(1H-tetrazol-1-yl)phenyl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone usually begins with a series of controlled reactions:

Tetrazole Ring Formation: : This starts with the cycloaddition of azide with nitrile compounds under catalytic conditions, typically using copper or other transition metals to yield tetrazole derivatives.

Oxadiazole Synthesis: : This can be done by cyclizing amidoximes with an acid chloride, resulting in the formation of 1,2,4-oxadiazole rings.

Thienyl Substitution: : The thiophene ring can be incorporated via palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling.

Pyrrolidine Introduction: : This often involves nucleophilic substitution of haloalkanes with pyrrolidine under anhydrous conditions.

Industrial Production Methods

On an industrial scale, these reactions are often carried out in batch or continuous flow reactors, optimizing yield and purity. Catalysts and solvents are carefully selected for their efficiency and environmental impact, often using green chemistry principles to minimize waste.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidation to introduce further functional groups, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: : Reduction reactions, such as hydrogenation using palladium on carbon, can modify the compound to alter its biological properties.

Substitution: : Halogen substitution reactions can occur on the aromatic rings, using reagents like N-bromosuccinimide for bromination.

Common Reagents and Conditions

Oxidation: : Reagents include potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reduction: : Reagents like hydrogen gas (H2) in the presence of palladium on carbon (Pd/C).

Substitution: : N-bromosuccinimide (NBS) for bromination reactions.

Major Products

The major products of these reactions include functionalized derivatives of the parent compound, potentially offering altered biological or chemical properties for further study.

Scientific Research Applications

Chemistry

In chemistry, (3-(1H-tetrazol-1-yl)phenyl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is studied for its unique reactivity and potential to act as a precursor for more complex molecules.

Biology

Biologically, its tetrazole and oxadiazole moieties are of interest for their potential as enzyme inhibitors or receptor agonists/antagonists, making it a candidate for drug discovery.

Medicine

In medicine, this compound might be explored for its anti-inflammatory or antimicrobial properties, given the bioactivity of its constituent rings.

Industry

Industrially, its stable, multi-functional structure can be employed in material science for developing novel polymers or as an additive to enhance the properties of existing materials.

Mechanism of Action

Molecular Targets

The compound targets various enzymes and receptors due to its diverse functional groups. For instance, tetrazoles often mimic carboxylic acids in biological systems, potentially interacting with G-protein coupled receptors (GPCRs).

Pathways Involved

It can modulate biological pathways by inhibiting enzymes involved in inflammatory responses or altering cell signaling pathways crucial for cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The target compound’s structural analogs include methanone derivatives with variations in heterocyclic substituents. A notable example is [5-(1H-indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone (3a), which substitutes tetrazole and oxadiazole with indole and pyrazole groups . Key differences include:

The target compound’s lower logP suggests improved solubility compared to 3a, which may enhance pharmacokinetics. Its higher hydrogen bond acceptor count could favor interactions with polar protein targets, such as kinases or proteases.

Bioactivity and Therapeutic Potential

- Tetrazole-containing compounds (e.g., losartan) are used in hypertension, while 1,2,4-oxadiazoles are prevalent in antiviral and anti-inflammatory scaffolds. Thiophene derivatives, such as duloxetine, target neurological pathways .

- Compound 3a : Reported antimicrobial activity against Gram-positive bacteria, attributed to its indole and pyrazole groups, which disrupt membrane integrity .

The target compound’s thiophene and oxadiazole moieties may confer selectivity toward cancer cells, particularly in contexts where ferroptosis (iron-dependent cell death) is induced.

Mechanistic Considerations

- Ferroptosis Induction : Unlike 3a, which likely acts via membrane disruption, the target compound’s electron-deficient oxadiazole ring could modulate redox homeostasis, a key mechanism in ferroptosis. This aligns with findings that OSCC cells are vulnerable to redox-active compounds .

- Metabolic Stability : The tetrazole group may reduce metabolic degradation compared to carboxylic acid analogs, extending half-life in vivo .

Q & A

Basic: What are the key synthetic routes for synthesizing this compound?

The synthesis involves multi-step reactions leveraging heterocyclic chemistry. A common approach includes:

- Step 1: Cyclization of thiophene-3-carboxylic acid derivatives with hydroxylamine to form the 1,2,4-oxadiazole ring .

- Step 2: Functionalization of pyrrolidine via nucleophilic substitution or coupling reactions to introduce the tetrazole moiety .

- Step 3: Final acylation using a methanone precursor under reflux conditions (e.g., glacial acetic acid, 80–100°C) to link the aromatic and pyrrolidine-oxadiazole components .

Critical Parameters: Solvent polarity (e.g., DMF for polar intermediates), temperature control (±2°C), and stoichiometric ratios (1:1.2 for limiting reagents) to minimize side products .

Basic: How is the molecular structure confirmed post-synthesis?

Methodological Workflow:

Nuclear Magnetic Resonance (NMR):

- 1H/13C NMR identifies proton environments (e.g., pyrrolidine CH2 at δ 2.5–3.5 ppm) and carbonyl signals (δ 165–175 ppm) .

- 2D NMR (COSY, HSQC) resolves overlapping signals in the aromatic and heterocyclic regions .

High-Performance Liquid Chromatography (HPLC):

- Purity assessment (>95%) using C18 columns, mobile phase: acetonitrile/water (70:30), flow rate 1 mL/min .

Mass Spectrometry (HRMS):

- Exact mass verification (e.g., [M+H]+ calculated for C21H17N7O2S: 456.1294) .

Advanced: How can synthesis yields be optimized for scale-up?

Strategies:

- Catalyst Screening: Use Pd/Cu-mediated coupling for pyrrolidine functionalization (yield increase from 45% to 72%) .

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 12 hrs to 2 hrs) for cyclization steps .

- Solvent Optimization: Switch from ethanol (polar protic) to THF (aprotic) to stabilize intermediates and reduce hydrolysis .

Data-Driven Approach: Design of Experiments (DoE) to model interactions between temperature, solvent, and catalyst loading .

Advanced: How to address contradictions in reported biological activity data?

Resolution Workflow:

Comparative Assays: Test the compound against standardized controls (e.g., doxorubicin for cytotoxicity) under identical conditions (pH 7.4, 37°C) .

Dose-Response Analysis: EC50/IC50 curves to distinguish potency variations caused by assay sensitivity (e.g., MTT vs. ATP-luminescence) .

Structural Analog Comparison: Evaluate activity differences using analogs lacking the tetrazole or thiophene groups to isolate pharmacophores .

Advanced: How does pH or temperature affect compound stability?

Stability Studies:

- pH Stability: Incubate the compound in buffers (pH 2–10) for 24 hrs. HPLC analysis shows degradation >10% at pH <3 (tetrazole ring protonation) or pH >9 (oxadiazole hydrolysis) .

- Thermal Stability: TGA/DSC reveals decomposition onset at 180°C, requiring storage at –20°C under inert atmosphere .

Advanced: What computational methods predict biological targets?

Molecular Docking Protocol:

Target Selection: Enzymes with known heterocyclic affinity (e.g., 14-α-demethylase for antifungal activity) .

Software: AutoDock Vina with AMBER force fields; grid box centered on active sites (e.g., 20 ų for lanosterol demethylase) .

Validation: Compare docking scores (ΔG ≤ –8 kcal/mol) with experimental IC50 values .

Basic: Which functional groups dictate reactivity?

Key Groups and Reactivity:

- Tetrazole (1H-tetrazol-1-yl): Participates in Huisgen cycloaddition; sensitive to strong acids/bases .

- 1,2,4-Oxadiazole: Electrophilic at C5; undergoes nucleophilic substitution with amines/thiols .

- Thiophene: π-π stacking in biological targets; susceptible to oxidation (e.g., meta-chloroperbenzoic acid) .

Advanced: How to design structure-activity relationship (SAR) studies?

SAR Framework:

Analog Synthesis: Modify substituents (e.g., replace thiophene with furan) and retain the core scaffold .

Bioassays: Test analogs against disease-specific models (e.g., kinase inhibition for cancer).

Data Correlation: Use QSAR models (e.g., MLR or Random Forest) to link logP, polar surface area, and IC50 .

Advanced: What analytical challenges arise in characterizing this compound?

Challenges and Solutions:

- Isomer Separation: Use chiral HPLC (Chiralpak AD-H column) to resolve enantiomers from pyrrolidine stereochemistry .

- Low Solubility: Employ DMSO-d6 with 5% CDCl3 for NMR; sonicate samples for 30 mins .

- Impurity Profiling: LC-MS/MS to detect byproducts (e.g., dehydroxylated oxadiazole) .

Basic: What are common impurities, and how are they mitigated?

Common Impurities:

- Unreacted intermediates: Hydrazine derivatives from incomplete cyclization .

- Oxidation Byproducts: Thiophene sulfoxides (retention time 8.2 min in HPLC) .

Mitigation: - Recrystallization: Ethanol/water (3:1) at 4°C for 12 hrs .

- Column Chromatography: Silica gel (60–120 mesh), eluent: ethyl acetate/hexane (1:4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.